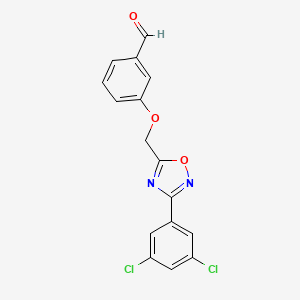
3-((3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a complex organic compound that features a benzaldehyde moiety linked to a 1,2,4-oxadiazole ring, which is further substituted with a 3,5-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. One common method involves the cyclization of appropriate amidoximes with carboxylic acids or their derivatives under dehydrating conditions. The 3,5-dichlorophenyl group is introduced via electrophilic aromatic substitution reactions, and the final step involves the formation of the benzaldehyde moiety through formylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-((3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.
Major Products
Oxidation: 3-((3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid.
Reduction: 3-((3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced polymers and coatings due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-((3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and dichlorophenyl group contribute to its binding affinity and specificity, while the benzaldehyde moiety can participate in covalent interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dichlorophenyl)propionic acid
- 3-Chloro-4-methoxybenzaldehyde
- 3,5-Dichlorobenzamide derivatives
Uniqueness
3-((3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with tailored biological and chemical activities.
Biological Activity
3-((3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dichlorophenyl group and an oxadiazole moiety, which are known to contribute to various biological activities. The presence of these functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antibacterial activity | |
| 5-Aryl-1,3,4-oxadiazol derivatives | Potent against various bacteria |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been documented in several studies. For example, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines.
Case Study:
A study on a related oxadiazole compound revealed an IC50 value of 0.02 μM against prostate cancer cells (PC3), indicating strong anticancer activity.
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Related Oxadiazole | PC3 (Prostate Cancer) | 0.02 | |
| This compound | A431 (Skin Cancer) | TBD |
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways related to cell proliferation and survival. For instance, the inhibition of MAO-B has been noted in similar compounds.
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, studies on related oxadiazoles indicate that these compounds generally exhibit favorable absorption and distribution profiles.
Toxicity Studies:
Preliminary toxicity assessments suggest that oxadiazole derivatives possess acceptable safety profiles at therapeutic doses.
Properties
Molecular Formula |
C16H10Cl2N2O3 |
|---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
3-[[3-(3,5-dichlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C16H10Cl2N2O3/c17-12-5-11(6-13(18)7-12)16-19-15(23-20-16)9-22-14-3-1-2-10(4-14)8-21/h1-8H,9H2 |
InChI Key |
AEDMIFGWPVNCQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=NC(=NO2)C3=CC(=CC(=C3)Cl)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















